molecular formula C8H12N2OS B8721271 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- CAS No. 52378-45-7

3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]-

Cat. No.: B8721271
CAS No.: 52378-45-7
M. Wt: 184.26 g/mol
InChI Key: YTFSLUOQGOXGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyl group and a sulfanyl group linked to an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloromethylpyridine-3-OL as a starting material, which is reacted with 2-aminoethanethiol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
  • 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine

Uniqueness

3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

52378-45-7

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2-aminoethylsulfanylmethyl)pyridin-3-ol

InChI

InChI=1S/C8H12N2OS/c9-3-5-12-6-7-8(11)2-1-4-10-7/h1-2,4,11H,3,5-6,9H2

InChI Key

YTFSLUOQGOXGNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CSCCN)O

Origin of Product

United States

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